1-(Ethyltrisulfanyl)propane

Description

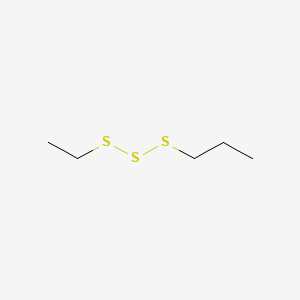

1-(Ethyltrisulfanyl)propane (IUPAC name: 3,4,5-Trithiaoctane) is an organosulfur compound with the molecular formula C₅H₁₂S₃ and an average molecular mass of 168.331 g/mol . Its structure consists of a propane backbone substituted with three sulfur atoms in a trisulfanyl (-S-S-S-) configuration, with ethyl and propyl groups at the terminal positions. The compound is also known by alternative names such as 1-Ethyl-3-propyltrisulfane and 1-Éthyl-3-propyltrisulfane (French nomenclature) .

Properties

CAS No. |

31499-70-4 |

|---|---|

Molecular Formula |

C5H12S3 |

Molecular Weight |

168.4 g/mol |

IUPAC Name |

1-(ethyltrisulfanyl)propane |

InChI |

InChI=1S/C5H12S3/c1-3-5-7-8-6-4-2/h3-5H2,1-2H3 |

InChI Key |

SHEIYCJSZOMHMI-UHFFFAOYSA-N |

SMILES |

CCCSSSCC |

Canonical SMILES |

CCCSSSCC |

density |

1.071-1.083 (20°) |

Other CAS No. |

31499-70-4 |

physical_description |

Clear, pale yellow liquid; Spicy, herb-like aroma |

solubility |

Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2,3-Trichloropropane (C₃H₅Cl₃)

Molecular Structure : A propane derivative with three chlorine atoms at positions 1, 2, and 3.

Molecular Weight : ~147.35 g/mol (calculated from atomic masses).

| Property | 1-(Ethyltrisulfanyl)propane | 1,2,3-Trichloropropane |

|---|---|---|

| Molecular Formula | C₅H₁₂S₃ | C₃H₅Cl₃ |

| Functional Groups | Trisulfanyl (-S-S-S-) | Chloro (-Cl) |

| Polarity | Moderate (S electronegative) | Low (Cl less polar) |

| Toxicity | Limited data | High (neurotoxicant) |

Key Differences :

Thiophene Derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)

Molecular Structure: Features a thiophene (aromatic sulfur heterocycle) and hydroxyl/amino groups.

| Property | This compound | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |

|---|---|---|

| Aromaticity | None | Thiophene ring (aromatic stability) |

| Solubility | Likely low in water | Higher due to hydroxyl/amino groups |

| Applications | Not well-documented | Pharmaceutical intermediates |

Key Differences :

- Electronic Properties : Thiophene’s aromaticity enhances stability under acidic/basic conditions, unlike the aliphatic trisulfanyl chain in this compound.

- Functional Diversity: Amino and hydroxyl groups in thiophene derivatives enable hydrogen bonding, increasing solubility in polar solvents .

Other Trisulfanyl Compounds

Limited data exist for direct analogs, but comparisons can be drawn to dimethyl trisulfide (DMTS, C₂H₆S₃), a volatile sulfur compound found in natural sources:

- Volatility : DMTS has a lower molecular weight (126.25 g/mol) and higher volatility compared to this compound.

- Biological Role : DMTS is involved in plant defense mechanisms, whereas this compound’s biological relevance remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.